2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile
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Overview
Description
2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.252. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activation in Organic Synthesis
Research indicates that 2-cyclohexen-1-ol can be activated through aluminium-catalysed transfer hydrogenation. This activation enables the substrates to undergo facile conjugate addition, leading to the indirect addition of nucleophiles to allylic alcohols, a process termed as catalytic electronic activation. Specifically, the transformation of 2-cyclohexen-1-ol into 2-(3-hydroxycyclohexyl)-2-methylmalononitrile through a domino Oppenauer/Michael addition/Meerwein–Ponndorf–Verley process is noteworthy, indicating a possible relation to the compound (Black, Edwards, & Williams, 2005).
Photopolymerization and Bio-Based Initiators
In the realm of photopolymerization, a polymerizable difunctional photoinitiator based on the structure of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid demonstrates significant potential. The substance, synthesized through esterification, shows strong UV absorption capacity and can initiate polymerization of monomers with double bonds. This indicates its applicability in creating more environmentally friendly materials, particularly in sensitive applications like food and medical packaging, suggesting a potential connection to the chemical structure in focus (Zhou, Zhong, & Wang, 2022).
Radical-Mediated Degradation Studies
In the study of radical-mediated degradation of pharmaceutical compounds, 2,2'-azobis(2-methylpropanenitrile) is often utilized. The decomposition of this compound results in a stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, which can be detected by liquid chromatography/mass spectrometry. This serves as a marker to confirm the intended function of the compound and to monitor the kinetic formation of free radical species, revealing insights into the stability and degradation pathways of related compounds (Wells-Knecht & Dunn, 2019).
Mechanism of Action
Target of Action
It’s structurally similar to 1-hydroxycyclohexyl phenyl ketone , which is a photoinitiator used in UV-curable systems . Photoinitiators absorb light and produce reactive species that initiate polymerization .
Mode of Action
Photoinitiators absorb UV light and undergo a photochemical reaction to produce reactive species that can initiate polymerization .
Biochemical Pathways
As a potential photoinitiator, it could be involved in the polymerization process, which is a critical pathway in the formation of polymers .
Result of Action
As a potential photoinitiator, its primary action would be to initiate the polymerization process upon exposure to uv light .
Action Environment
The action of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile, like other photoinitiators, is likely influenced by environmental factors such as light intensity, wavelength, and exposure duration . These factors can affect the efficiency of the photoinitiation process and, consequently, the properties of the resulting polymer.
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFEGFDDNRVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1(CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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